molecular formula C25H26ClNO6S B584571 rac-Clopidogrel-MP Endo Derivative-13C,d3 CAS No. 1346597-76-9

rac-Clopidogrel-MP Endo Derivative-13C,d3

Cat. No.: B584571
CAS No.: 1346597-76-9
M. Wt: 508.005
InChI Key: BNGUEGYOTLVBPU-KQORAOOSSA-N
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Description

“rac-Clopidogrel-MP Endo Derivative-13C,d3” is a labelled analogue of Clopidogrel-MP Endo Derivative . It is a Clopidogrel derivative . Clopidogrel is an antiplatelet medication used to reduce the risk of heart disease and stroke in those at high risk .


Synthesis Analysis

The synthesis of “this compound” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of “this compound” is C25H26ClNO6S . The molecular weight is 508.0 g/mol . The IUPAC name is 2- [1- [1- (2-chlorophenyl)-2-methoxy-2-oxoethyl]-4- [2-oxo-2- [3- (trideuterio (1 13 C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2 H -pyridin-5-yl]acetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 508.0 g/mol , a XLogP3-AA of 1.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 8 , a rotatable bond count of 11 , an exact mass of 507.1391215 g/mol , a monoisotopic mass of 507.1391215 g/mol , a topological polar surface area of 118 Ų , a heavy atom count of 34 , a formal charge of 0 , and a complexity of 775 .

Scientific Research Applications

Key Building Block in Synthesis

One of the primary applications of rac-Clopidogrel-MP Endo Derivative-13C,d3 is in the synthesis of labelled racemic Clopidogrel. A study by Burgos et al. (2000) utilized directed ortho-lithiation to form [benzene-U-13C]-2-chlorobenzaldehyde, a critical building block for the preparation of labelled racemic Clopidogrel, [benzene-U-13C]-rac-SR25990C (Burgos, Herbert, & Simpson, 2000).

Analytical and Pharmacokinetic Studies

Analytical methods have been developed for quantifying clopidogrel metabolites, providing valuable insights into their pharmacokinetics. For instance, Furlong et al. (2013) developed a sensitive and reliable HPLC-MS/MS assay for quantifying four diastereomeric and chemically reactive thiol metabolites of clopidogrel in human plasma, two of which are pharmacologically active (Furlong et al., 2013).

Drug-Drug Interaction Studies

Research has also focused on studying the drug-drug interactions involving clopidogrel and its metabolites. Wu et al. (2013) aimed to determine the impact of rabeprazole on the antiplatelet efficacy of clopidogrel in healthy Chinese volunteers, finding no significant differences in mean plasma concentration–time curves of clopidogrel and its metabolites (Wu et al., 2013).

Clopidogrel Metabolite Stability

The stability of clopidogrel's active metabolites is a critical aspect of its pharmacological profile. Takahashi et al. (2008) addressed this by developing a quantitative method for the determination of clopidogrel active metabolite in human plasma using LC-MS/MS (Takahashi et al., 2008).

Pharmacogenomic Approach

A pharmacogenomic approach to clopidogrel therapy has been explored to improve clinical outcomes. The PHARMCLO trial evaluated whether selecting antiplatelet therapy based on a patient's genetic and clinical characteristics leads to better outcomes than the standard of care (Notarangelo et al., 2018).

Properties

IUPAC Name

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUEGYOTLVBPU-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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